molecular formula C16H18FN3O3 B2699103 N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1235074-66-4

N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

カタログ番号: B2699103
CAS番号: 1235074-66-4
分子量: 319.336
InChIキー: OUPQGBDUUKELHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction to Pyridazinone Derivatives in Medicinal Chemistry

Historical Context of Pyridazinone-Based Drug Discovery

The exploration of pyridazinone derivatives began in the late 20th century, driven by their structural versatility and ability to interact with diverse biological targets. Early work by Sladowska et al. (1998) demonstrated that 4-aminosubstituted pyrido[3,4-d]pyridazines exhibited significant analgesic activity in murine models, particularly in the "writhing syndrome" test. These findings established pyridazinones as viable scaffolds for central nervous system (CNS)-targeted therapies.

The 2000s marked a turning point with patents filed by Merck Sharp & Dohme, which disclosed pyrido[2,3-d]pyridazine derivatives as selective ligands for γ-aminobutyric acid type A (GABAA) receptors. For example, compound 10 (Ki < 100 nM for α2/α3/α5 subunit binding) showed promise in treating anxiety and schizophrenia. Subsequent innovations, such as Mitchinson et al.’s 2,3,8-trisubstituted pyrido[2,3-d]pyridazines (2003), further refined binding affinities, underscoring the scaffold’s adaptability.

Recent advances focus on hybrid structures. The 2025 synthesis of 1,2,3-triazolopyridazinone derivatives, such as 5a-e and 7a-d , highlighted the role of electron-withdrawing groups (e.g., fluorine) in enhancing anticancer activity against A549 and MCF7 cell lines. These developments contextualize the design of N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, which merges a pyridazinone core with fluorinated aromatic and amide substituents for targeted receptor interactions.

Table 1: Milestones in Pyridazinone Drug Discovery
Year Key Development Biological Target Reference
1998 4-Aminopyridopyridazines with analgesia CNS pain pathways
2001 GABAA-selective pyridazinones Anxiety, schizophrenia
2025 Triazolopyridazinones with anticancer activity DNA base interactions

Structural Motifs and Pharmacophore Significance in Neuropharmacology

The pharmacological profile of pyridazinone derivatives hinges on three structural motifs:

  • Pyridazinone Core : The six-membered ring provides a planar configuration that mimics purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. Substituents at the 3- and 6-positions modulate electron distribution and hydrogen-bonding capacity. In N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, the 3-methyl group enhances lipophilicity, while the 6-keto group stabilizes tautomeric forms critical for binding.
  • Fluorophenoxy Ethyl Group : The 4-fluorophenoxy moiety introduces electron-withdrawing effects, polarizing the aromatic ring and improving membrane permeability. This aligns with findings from Pakulska et al. (2009), where fluorinated pyridazinone derivatives exhibited superior analgesic efficacy in hot-plate and tail-flick tests. The ethyl spacer balances rigidity and flexibility, optimizing orientation within hydrophobic binding pockets.

  • Propanamide Side Chain : The amide linkage facilitates hydrogen bonding with target proteins, as seen in 6-phenyl-3(2H)-pyridazinon-2-yl-propanamide derivatives, which showed potent anti-inflammatory activity without gastric toxicity. The propanamide’s aliphatic chain may further enhance solubility and pharmacokinetic stability.

Pharmacophore-activity relationships (SAR):
  • Electron-withdrawing substituents : Fluorine at the para position of the phenoxy group increases metabolic stability and binding affinity, as demonstrated in analogous compounds.
  • Methyl group at position 3 : Enhances steric complementarity with GABAA receptor subunits, as observed in Merck’s α2/α3/α5-selective ligands.
  • Amide vs. thione modifications : Replacement of the pyridazinone carbonyl with a thione group (e.g., 7a-d ) alters electronic properties but may reduce CNS penetration due to increased polarity.

特性

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-11-3-8-15(21)20(19-11)12(2)16(22)18-9-10-23-14-6-4-13(17)5-7-14/h3-8,12H,9-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPQGBDUUKELHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique combination of a fluorophenoxy group and a pyridazinone moiety , which contributes to its potential pharmacological applications. The molecular formula is C16H18FN3O3C_{16}H_{18}FN_3O_3 with a molecular weight of 319.33 g/mol.

PropertyValue
Molecular FormulaC16H18FN3O3C_{16}H_{18}FN_3O_3
Molecular Weight319.33 g/mol
CAS Number1235074-66-4

Preliminary studies suggest that N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide may interact with cholinesterase enzymes, potentially inhibiting their activity. This is particularly relevant for neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors are commonly used to enhance cholinergic function.

Antiproliferative Effects

Research indicates that compounds with similar structural features to N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide exhibit significant antiproliferative activities against various cancer cell lines. For example, derivatives of pyridazinones have shown promise as inhibitors of tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

In vitro studies have demonstrated that this compound may possess anti-inflammatory and anti-proliferative properties , although specific data on its efficacy remains limited. The potential for this compound to act as a lead in drug development targeting cancer and neurodegenerative diseases is noteworthy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide:

  • Cholinesterase Inhibition : Compounds similar in structure have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cognitive functions in neurodegenerative conditions.
  • Antitumor Activity : A related compound, 4-[bis-(2-chloroethyl)-amino]-benzamide, was shown to exhibit potent inhibitory effects on various tumor cell lines, suggesting that similar mechanisms may be present in N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide .

Comparative Analysis

To further understand the unique biological activity of N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
2-(benzo[d][1,3]dioxol-5-yloxy)ethanamineLacks pyridazinone groupDifferent biological activities
6-oxopyridazin-1(6H)-yl]propanoic acidContains pyridazinone but no fluorinated aromatic groupPotentially different pharmacological profiles
3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acidSimilar core structure but varies in substituentsMay show distinct therapeutic effects

The combination of a fluorinated aromatic system and a pyridazinone core in N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide suggests that it may confer specific biological activities not observed in other similar compounds.

類似化合物との比較

Core Structure Variations

The pyridazinone core is conserved across analogs, but substituents at the 3- and 6-positions vary significantly:

Compound Name 3-Position Substituent 6-Position Substituent Side Chain Type
Target Compound Methyl Oxo (keto) Propanamide
Compound 71 (N-(4-bromophenyl)-2-[...]-acetamide) Methyl Oxo Acetamide
Compound 84 (N-(4-bromophenyl)-2-[...]-propanamide) Methyl Oxo Propanamide
(S)-2-(4,5-Dichloro-6-oxopyridazin-1-yl)-[...] 4,5-Dichloro Oxo Propanamide

Key Observations :

  • The target compound and Compound 84 share a propanamide side chain, whereas Compound 71 has a shorter acetamide chain. Propanamide derivatives may exhibit improved binding due to increased flexibility .

Side Chain Modifications

The phenoxyethyl group in the target compound differs from analogs with bromophenyl or sulfamoylphenyl groups:

Compound Name Aromatic Substituent Functional Group Biological Implications
Target Compound 4-Fluorophenoxy Ethyl-propanamide Enhanced metabolic stability
Compound 71/84 () 4-Bromophenyl Acetamide/propanamide Increased lipophilicity
(S)-2-(4,5-Dichloro-6-oxopyridazin-1-yl)-[...] Pyridin-2-yl-ethyl-sulfamoyl Sulfamoylphenyl Potential kinase/PRMT5 inhibition

Key Observations :

  • The 4-fluorophenoxy group in the target compound offers a balance between lipophilicity and polarity, favoring blood-brain barrier penetration compared to bromophenyl analogs .
  • Sulfamoylphenyl groups () may confer stronger hydrogen-bonding interactions with enzyme active sites, enhancing inhibitory potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(4-fluorophenoxy)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-methyl-6-oxopyridazine derivatives with ethyl bromoacetate intermediates, followed by amidation with 4-fluorophenoxyethylamine. Purification typically employs column chromatography (e.g., cyclohexane/ethyl acetate gradients) to achieve >95% purity .
  • Key steps : Monitor reaction progress via TLC, and characterize intermediates using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How should researchers validate the structural identity of this compound?

  • Techniques :

  • X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyridazinone core) .
  • Spectroscopy : Analyze 1^1H NMR signals for the 4-fluorophenoxy group (δ 6.8–7.2 ppm) and the pyridazinone carbonyl (δ ~165–170 ppm in 13^13C NMR) .
  • Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Assays :

  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in macrophage models, comparing to pyridazinone derivatives like N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]propanamide (IC50_{50} ~10–50 μM) .
  • Enzyme inhibition : Test against proteases or kinases using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Strategy :

  • Substituent variation : Replace the 4-fluorophenoxy group with electron-withdrawing (e.g., 4-CF3_3) or electron-donating (e.g., 4-OCH3_3) groups to assess effects on bioactivity and metabolic stability .
  • Core modification : Introduce heteroatoms (e.g., sulfur at position 5 of pyridazinone) to enhance binding affinity, as seen in thioamide derivatives .
    • Data interpretation : Use molecular docking to correlate substituent effects with target binding (e.g., immunoproteasome inhibition) .

Q. How should researchers resolve contradictions in biological data across similar pyridazinone derivatives?

  • Case study : If anti-inflammatory activity varies between analogs (e.g., 3-methyl vs. 3-CF3_3 substituents), conduct dose-response assays under standardized conditions (e.g., LPS-stimulated RAW264.7 cells) .
  • Statistical tools : Apply ANOVA to identify significant differences (p<0.05p < 0.05) and exclude batch-specific artifacts (e.g., solvent purity, cell passage number) .

Q. What computational methods are effective for predicting metabolic stability or toxicity?

  • Approaches :

  • ADMET prediction : Use tools like SwissADME to assess logP (optimal range: 2–3) and cytochrome P450 interactions .
  • Metabolite identification : Simulate Phase I/II metabolism via docking with CYP3A4 or UDP-glucuronosyltransferases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。